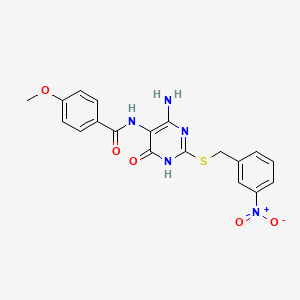

1-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone”, related compounds have been synthesized using various methods. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from its functional groups. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions. The piperazine ring can act as a bidentate ligand in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. It is likely to be a solid at room temperature, and its solubility will depend on the polarity of the solvent. The presence of the bromine atom may make it relatively heavy compared to similar organic compounds .Applications De Recherche Scientifique

Iminofuran Chemistry :

- Nasibullina et al. (2015) explored the reaction between derivatives of 2-imino-2H-furan-3one with binucleophiles, forming new heterocyclic systems. This study contributes to the understanding of the reactivity and potential applications of furan-based compounds in organic synthesis and medicinal chemistry (Nasibullina, Dmitriev, Rubtsov, & Shurov, 2015).

Electrochemical Synthesis of Phenylpiperazines :

- Nematollahi and Amani (2011) investigated the electrochemical oxidation of phenylpiperazines, leading to the development of a method for synthesizing new phenylpiperazine derivatives. This technique offers an environmentally friendly approach to synthesizing these compounds, which could be beneficial in various chemical and pharmaceutical applications (Nematollahi & Amani, 2011).

Hydrogen-Bonding Patterns in Enaminones :

- Balderson et al. (2007) conducted a study on the hydrogen-bonding patterns of enaminone compounds, including those with a piperazine moiety. These findings are important for understanding the molecular interactions and stability of these compounds, which can be crucial in their potential applications in drug design and material science (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis of Piperazine Derivatives :

- Mermer et al. (2018) focused on synthesizing triazole derivatives containing a piperazine nucleus. These compounds were evaluated for antimicrobial, antioxidant, and enzyme inhibitory activities, indicating their potential use in pharmaceutical applications (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).

Green Synthesis Techniques :

- Said et al. (2020) reported on the microwave-assisted synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. This study highlights an efficient and eco-friendly synthesis method, emphasizing the importance of green chemistry in synthesizing complex organic compounds (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).

Propriétés

IUPAC Name |

1-[4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2S/c1-12(21)19-8-10-20(11-9-19)17(23)16-7-6-15(22-16)13-2-4-14(18)5-3-13/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRBDOONPJUPJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2653903.png)

![Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2653907.png)

![3-benzyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2653912.png)

![3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione](/img/structure/B2653914.png)

![Methyl 4-[(isopropylsulfamoyl)methyl]benzoate](/img/structure/B2653919.png)